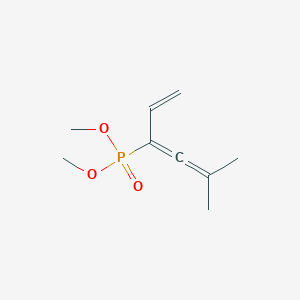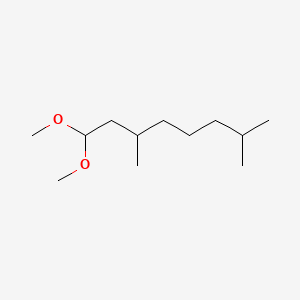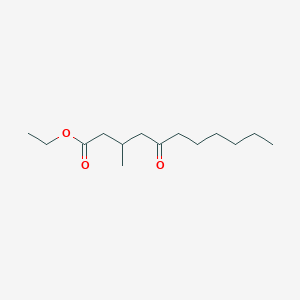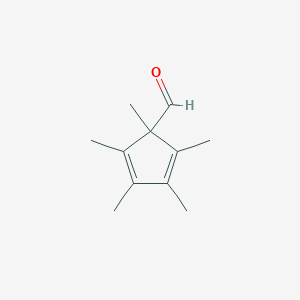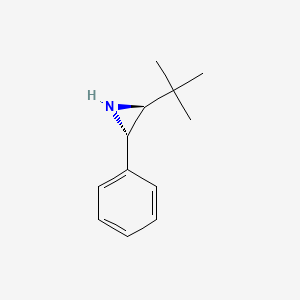
(2S,3R)-2-tert-butyl-3-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-tert-butyl-3-phenylaziridine is a chiral aziridine compound characterized by the presence of a tert-butyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity and versatility in organic synthesis. The stereochemistry of this compound is defined by the specific spatial arrangement of its substituents, making it an important compound in stereoselective synthesis and asymmetric catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-butyl-3-phenylaziridine can be achieved through several methods. One common approach involves the reaction of a chiral amine with an epoxide under basic conditions. For example, the reaction of (S)-tert-butylamine with styrene oxide in the presence of a base such as sodium hydride or potassium tert-butoxide can yield this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of various organic compounds, including aziridines . These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-tert-butyl-3-phenylaziridine undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether (Et2O) or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: β-substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-tert-butyl-3-phenylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving aziridines and to investigate the biological activity of aziridine-containing compounds.
Medicine: Aziridines are known for their potential as anticancer agents due to their ability to alkylate DNA. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-tert-butyl-3-phenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The high ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-bromo-2,3-diphenylbutane: This compound undergoes similar nucleophilic substitution reactions and can be used as a comparison for studying the reactivity of aziridines.
(2S,3R)-3-(Benzyloxy)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N-dimethylbutanamide: Another chiral compound with a tert-butyl group, used in enantioselective synthesis.
Uniqueness
(2S,3R)-2-tert-butyl-3-phenylaziridine is unique due to its specific stereochemistry and the presence of both a tert-butyl and a phenyl group. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(2S,3R)-2-tert-butyl-3-phenylaziridine |
InChI |
InChI=1S/C12H17N/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11,13H,1-3H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
MCHAKQTUAMASNS-GHMZBOCLSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1[C@H](N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1C(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


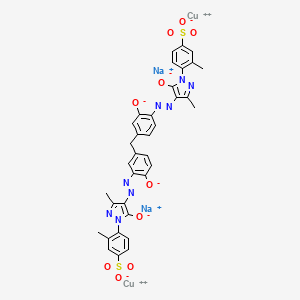

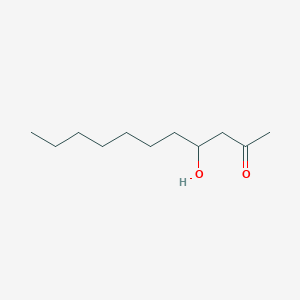


![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
